Naronapride dihydrochloride is a pharmaceutical compound primarily recognized for its role as a highly selective agonist of the 5-hydroxytryptamine 4 receptor, which is significant in managing gastrointestinal motility disorders. It is also known by its free base name, naronapride, and has been investigated for its effectiveness in treating conditions such as chronic constipation and gastroparesis. The compound was initially developed by Aryx Therapeutics and has undergone various clinical trials to assess its therapeutic potential and safety profile.
Naronapride dihydrochloride falls under the classification of prokinetic agents, which are substances that enhance gastrointestinal motility. Specifically, it acts as a selective 5-hydroxytryptamine 4 receptor agonist, distinguishing it from other prokinetics that may have broader or less selective mechanisms of action .
The synthesis of naronapride dihydrochloride involves several key steps:
Technical details include the use of various solvents and reagents such as dimethylformamide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride during the synthesis process, which enhances the yield and purity of the final product .
The molecular formula for naronapride dihydrochloride can be represented as . Its structure includes a complex arrangement featuring a phenyl ring, an oxo group, and a triazole moiety.
Naronapride dihydrochloride participates in various chemical reactions typical of amine-containing compounds. Key reactions include:
Technical details regarding these reactions are often explored through experimental setups involving titrations or chromatography to analyze reaction products .
Naronapride dihydrochloride exerts its pharmacological effects primarily through agonism at the 5-hydroxytryptamine 4 receptor. This receptor activation enhances gastrointestinal motility by increasing the release of neurotransmitters that facilitate peristalsis.
Clinical studies have demonstrated that naronapride effectively increases colonic transit time in patients with chronic constipation, highlighting its role in modulating gut motility through specific receptor interactions .
Relevant analyses often include spectroscopic techniques (e.g., Infrared spectroscopy) to characterize functional groups present in the compound .
Naronapride dihydrochloride has several significant applications:
Naronapride dihydrochloride is a chloride salt form of the synthetic gastroprokinetic agent naronapride. The anhydrous form has the molecular formula C₂₇H₄₃Cl₃N₄O₅ and a molecular weight of 610.01 g/mol, while the trihydrate form (commonly characterized in solid-state studies) has the formula C₂₇H₄₉Cl₃N₄O₈ [1] [5] [6]. The structure features a hexanoate linker connecting two chiral moieties: a (3R)-quinuclidinyl ester and a (3S,4R)-methoxypiperidinyl benzamide group [3] [6]. This stereospecific configuration is critical for binding to target receptors. The IUPAC name is (3R)-1-azabicyclo[2.2.2]octan-3-yl 6-[(3S,4R)-4-(4-amino-5-chloro-2-methoxybenzamido)-3-methoxypiperidin-1-yl]hexanoate dihydrochloride [6].
Table 1: Molecular Identifiers of Naronapride Dihydrochloride
Property | Value | Source |
---|---|---|
CAS Registry (anhydrous) | 860169-57-9 | [3] [6] |
CAS Registry (trihydrate) | 166451425 (PubChem CID) | [1] |
Molecular Formula (anhydrous) | C₂₇H₄₃Cl₃N₄O₅ | [5] [6] |
Molecular Weight | 610.01 g/mol | [6] |
InChI Key | ZKVOMYDQQYOJKE-HTKGJVFSSA-N | [6] |
The trihydrate form of naronapride dihydrochloride is the predominant crystalline phase used in pharmaceutical development. This hydrate stabilizes the solid-state structure via hydrogen-bonding networks between water molecules and ionizable groups (e.g., protonated quinuclidinyl nitrogen and chloride anions). The trihydrate is synthesized by crystallizing naronapride dihydrochloride from ethanol-isopropanol mixtures under controlled humidity, followed by vacuum drying at 55°C to achieve constant weight [3]. The process ensures batch-to-batch reproducibility, which is essential for drug product manufacturing. Patent WO2020096911 details a method involving dissolution in ethanol, addition of warm isopropanol, and slow cooling to room temperature to precipitate the trihydrate [3]. This form exhibits superior stability and solubility profiles compared to anhydrous or solvated forms, making it suitable for tablet formulation [3].
Table 2: Key Characteristics of Naronapride Dihydrochloride Trihydrate
Property | Description |
---|---|
Crystalline Form | Trihydrate |
Synthesis Method | Recrystallization from ethanol-isopropanol (1:1 v/v) with slow cooling |
Stability | Maintains crystallinity below 100°C; dehydration occurs at higher temperatures |
Pharmaceutical Relevance | Preferred form for solid dosages due to enhanced stability and bioavailability |
NMR spectroscopy confirms the structure and purity of naronapride dihydrochloride. Key experiments in DMSO-d₆ and D₂O solvents reveal proton (¹H) and carbon (¹³C) resonances consistent with the molecular architecture [3]:
The ¹H-NMR spectrum shows 43 distinct proton resonances, aligning with the 27-carbon framework, while the ¹³C-NMR spectrum verifies 27 unique carbon environments [3]. These data confirm the absence of stereoisomers or solvents in the crystalline lattice.
Table 3: Selected NMR Assignments for Naronapride Dihydrochloride
Nucleus | Chemical Shift (δ, ppm) | Assignment |
---|---|---|
¹H | 6.85–7.15 | Aromatic H (benzamide ring) |
¹H | 3.35–3.75 | –OCH₃, –NCH– (piperidine/quinuclidine) |
¹H | 1.25–1.65 | –CH₂– (hexanoate chain) |
¹³C | 172.5 | Ester C=O |
¹³C | 166.8 | Amide C=O |
¹³C | 152.1 | Aromatic C (methoxy-attached) |
Although no indexed X-ray diffraction data for naronapride dihydrochloride are publicly available, its trihydrate form exhibits a defined crystalline pattern suitable for quality control. Parallel studies on similar drugs (e.g., propranolol hydrochloride) demonstrate that powder XRD can distinguish polymorphs by unique diffraction angles and intensities [8]. For naronapride, the trihydrate’s XRD profile would theoretically show sharp peaks between 5°–40° 2θ, with characteristic reflections at low angles (<10°) indicating hydrate formation. The absence of published crystallographic data underscores the need for further studies to elucidate hydrogen-bonding topology and unit-cell parameters.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7